molecular formula C21H28F3N3O6 B12097966 Tfa-DL-Val-DL-Tyr-DL-Val-OH

Tfa-DL-Val-DL-Tyr-DL-Val-OH

Cat. No.: B12097966
M. Wt: 475.5 g/mol
InChI Key: SAVSLMGBKQKUAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tfa-DL-Val-DL-Tyr-DL-Val-OH involves the stepwise coupling of the amino acids valine and tyrosine. The process typically begins with the protection of the amino groups using a trifluoroacetyl group. The protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The final product is obtained by deprotecting the amino groups and purifying the compound through techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of advanced technologies like microwave-assisted peptide synthesis can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tfa-DL-Val-DL-Tyr-DL-Val-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tfa-DL-Val-DL-Tyr-DL-Val-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in inhibiting elastase and its effects on skin elasticity and firmness.

    Medicine: Explored for potential therapeutic applications in skin aging and related conditions.

    Industry: Widely used in the cosmetic industry for its anti-aging properties

Mechanism of Action

The mechanism of action of Tfa-DL-Val-DL-Tyr-DL-Val-OH involves the inhibition of elastase, an enzyme responsible for the degradation of elastin in the skin. By inhibiting elastase, the compound helps maintain skin elasticity and firmness. Additionally, it regulates the production of progerin, a protein associated with cellular aging, thereby prolonging cell life and delaying senescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluoroacetyl group, which enhances its stability and bioavailability. Its specific sequence of valine and tyrosine residues also contributes to its potent elastase inhibitory activity, making it particularly effective in anti-aging applications .

Properties

Molecular Formula

C21H28F3N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

2-[[3-(4-hydroxyphenyl)-2-[[3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32)

InChI Key

SAVSLMGBKQKUAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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